Dioxobis(stearato)trilead

Description

Contextualizing Dioxobis(stearato)trilead within Organolead Chemistry Research

Organolead chemistry is the study of organometallic compounds containing a carbon-to-lead chemical bond. wikipedia.org this compound, with the chemical formula C36H70O6Pb3, is a significant member of this class. usbio.net It is chemically described as a lead-based metallic soap, formed from the reaction of lead salts with stearic acid. chemiis.com The structure consists of two lead oxide units coordinated with a lead stearate (B1226849) moiety, forming a complex.

The carbon-lead (C-Pb) bond is inherently weak, which makes organolead compounds like this compound reactive and useful in specific chemical transformations. wikipedia.orgwiley.com This reactivity is a key focus of research in this field. The study of such compounds also explores how the presence of different organic groups and the oxidation state of lead—typically Pb(IV) or Pb(II)—influence the compound's properties and applications. wikipedia.org While Pb(IV) dominates much of organolead chemistry, inorganic lead compounds often feature Pb(II) centers. wikipedia.org

This compound is primarily recognized for its application as a heat stabilizer in the processing of polyvinyl chloride (PVC). chemiis.compvcstabilizer.comprathammetchem.com Its function is to prevent the thermal degradation of the polymer during manufacturing processes that involve high temperatures. chemiis.comprathammetchem.com Research in this context examines the kinetics of its stabilizing action and its interaction with the polymer matrix. usbio.net

Historical Trajectories of Organolead Compound Research and Industrial Adoption

The field of organolead chemistry dates back to 1852 with the first synthesis of an organolead compound. osti.gov However, significant advancements and industrial interest were sparse until the discovery of the anti-knock properties of tetraethyllead (B6334599) in gasoline, which propelled organolead chemistry to the forefront of organometallic research. wiley.comosti.govwikipedia.org This discovery led to large-scale industrial synthesis of tetraalkyllead compounds and spurred extensive research into their properties and applications. osti.gov

Following this, other organolead compounds found use as polymerization catalysts and polymer stabilizers. wiley.com Lead stearates, including dibasic and tribasic forms, became important heat stabilizers in the PVC industry, a role they have played since the mid-20th century. chemiis.comspellgroup.co.zachembroad.com The use of lead-based stabilizers was driven by their effectiveness and low cost. chembroad.com this compound, also known as dibasic lead stearate, has been a key compound in this industrial application, used to improve the durability and processing of PVC products like cables, pipes (B44673), and profiles. chemiis.comprathammetchem.com

Over the years, research has also focused on the environmental and health aspects of organolead compounds, leading to a decline in some applications, such as tetraethyllead in gasoline. wikipedia.orgrsc.org However, research into the fundamental chemistry and alternative applications of other organolead compounds, including this compound, continues.

Contemporary Academic Significance of this compound Studies

In recent academic research, this compound remains a subject of interest, primarily due to its role as a PVC stabilizer. usbio.netchemicalbook.com Studies investigate its mechanism of action, including the kinetics of its migration from PVC into different environments. usbio.netchemicalbook.com This research is crucial for understanding the long-term stability and performance of PVC materials.

Furthermore, there is ongoing research into the development of new stabilizing compositions that incorporate this compound, sometimes in encapsulated forms, to enhance its efficacy and handling properties. tandfonline.com The compound is also used as a reference material in studies comparing the performance of traditional lead-based stabilizers with newer, alternative stabilizing systems, such as those based on calcium-zinc or organic compounds. chembroad.comtldvietnam.com

The synthesis of this compound and related compounds is another area of academic inquiry. Researchers explore different synthetic routes to control the compound's purity and physical properties, such as its particle size and morphology, which can influence its performance as a stabilizer. The compound's complex structure and its interactions at the molecular level with PVC chains continue to be a subject of scientific investigation.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C36H70O6Pb3 usbio.net |

| Molecular Weight | 1220.54 g/mol usbio.net |

| Appearance | Fine, white powder chemiis.comwoochangchem.co.kr |

| Odor | Odorless pvcstabilizer.comwoochangchem.co.kr |

| Melting Point | >250°C (decomposes) woochangchem.co.krindustrialchemicals.gov.au |

| Solubility | Insoluble in water; soluble in organic solvents like toluene (B28343) and benzene (B151609) chemiis.com |

| CAS Number | 12578-12-0 usbio.netwoochangchem.co.kr |

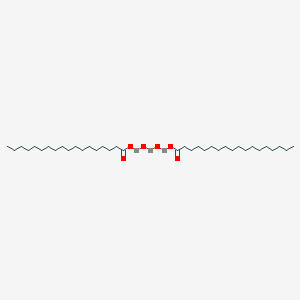

Structure

2D Structure

Properties

IUPAC Name |

bis[(octadecanoyloxy-λ2-plumbanyl)oxy]lead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.2O.3Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;/h2*2-17H2,1H3,(H,19,20);;;;;/q;;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWAMPSGOQJXCE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Pb]O[Pb]O[Pb]OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O6Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.22e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12578-12-0 | |

| Record name | Bis(octadecanoato)dioxo trilead | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012578120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Manufacturing Methodologies of Dioxobis Stearato Trilead

Industrial Synthesis Pathways and Chemical Precursors

The primary industrial synthesis of dioxobis(stearato)trilead is closely associated with its application as a heat stabilizer in the processing of polyvinyl chloride (PVC). tldvietnam.comservice.gov.uk The manufacturing process for lead stearates, including the dibasic form, generally involves the reaction of lead-containing compounds with stearic acid.

The key chemical precursors for the industrial production of this compound are:

Lead(II) oxide (PbO): Also known as litharge or yellow lead, this is a common starting material.

Stearic acid (C₁₈H₃₆O₂): A long-chain fatty acid that reacts with the lead source.

One industrial preparation method involves the direct reaction of yellow lead and stearic acid. tldvietnam.com In a typical process, the reactants are heated in a reactor, and the reaction may be facilitated by the addition of small amounts of water and an accelerant to promote the formation of the lead salt. tldvietnam.com The reaction temperature is generally maintained between 100-120°C.

Another approach is a catalytic non-aqueous synthesis that utilizes fatty acid amides as catalysts. This method involves heating stearic acid with the catalyst until molten, followed by the gradual addition of lead oxide. An advantage of this process is the elimination of wastewater, as the catalyst becomes integrated into the final product, also acting as a lubricant.

Laboratory-Scale Synthesis Techniques for Research Applications

For research and development purposes, this compound can be synthesized on a laboratory scale using methods that mirror industrial processes but on a smaller scale. A common laboratory preparation involves the reaction between stearic acid and a lead source, such as lead(II) oxide.

A documented laboratory-scale synthesis involves the following steps:

Stearic acid is melted in a reaction vessel, such as a beaker, by heating it in an oil bath to a temperature of approximately 160°C with agitation.

Powdered lead monoxide is then gradually added to the molten stearic acid.

A small amount of a reducing agent, such as hydroxylamine (B1172632) sulfate, may be added to facilitate the reaction.

The mixture is allowed to react and is then aged for a short period to ensure completion.

The resulting molten lead stearate (B1226849) is poured into a suitable container, such as a watch glass, and allowed to cool and solidify.

The solid product is then pulverized to obtain a powder.

This method allows for the controlled production of the compound for analytical and research applications, such as studying the kinetics of its migration from PVC into water. service.gov.uk

Custom Synthesis and Contract Research in this compound Production

Several chemical manufacturing companies and contract research organizations (CROs) offer custom synthesis of this compound. These services cater to clients who require specific quantities of the compound for research, development, or specialized applications, often with defined purity levels. Companies providing these services typically have expertise in fine chemical synthesis and can produce complex intermediates and rare chemicals on a contract basis.

The availability of custom synthesis indicates a continued, albeit niche, demand for this compound outside of its large-scale, now largely phased-out, application in the European PVC industry. These services are crucial for research institutions and companies investigating the properties of the compound or developing new applications.

Production Volume and Manufacturing Trends in the European Economic Area

The production and use of this compound in the European Economic Area (EEA) have been significantly influenced by regulatory pressures and voluntary industry commitments aimed at reducing the use of lead-based additives. Historically, this compound was a major heat stabilizer for PVC.

A 2012 survey reported the registered production volume of this compound in the range of 100,000 to 1,000,000 tonnes per annum in the EEA. mst.dk However, the European PVC industry, through initiatives like Vinyl 2010 and VinylPlus, voluntarily committed to phasing out lead-based stabilizers. stabilisers.eu The target was to replace these stabilizers across the EU-27 by the end of 2015. tldvietnam.comstabilisers.eu This led to a significant decline in the consumption of lead stabilizers. For instance, between 2007 and 2012, the use of lead-based stabilizers in the EU-27 decreased by 76.37%. stabilisers.eu

This phase-out has been accompanied by a corresponding increase in the use of alternative stabilizers, most notably calcium-based systems like calcium-zinc stabilizers. stabilisers.eustabilisers.eurollepaal.com In 2023, the European Commission adopted new regulations restricting the maximum lead content in PVC products to 0.1%, further solidifying the move away from lead-based additives and creating a level playing field for all products on the European market, including imports. teppfa.eu While the production of this compound for use as a PVC stabilizer in the EEA has been largely discontinued, the substance may still be manufactured for other uses or imported in finished articles, albeit under strict regulations. teppfa.eueeb.org

Interactive Data Table: European Lead Stabilizer Consumption Trend

| Period | Reduction in Lead-Based Stabilizer Use (EU-15/27) | Increase in Calcium-Based Stabilizer Use |

| 2000-2008 | Over 50% reduction in EU-15 | - |

| 2007-2009 | 51,070 tonnes decrease in EU-27 | 47,864 tonnes increase in EU-15 |

| 2007-2012 | 76,364 tonnes decrease in EU-27 | 29,470 tonnes increase in EU-27, Norway, Switzerland, and Turkey |

| 2007-2013 | 81,372 tonnes decrease in EU-27 | 30,643 tonnes increase in EU-27, Norway, Switzerland, and Turkey |

Research on Applications and Material Science with Dioxobis Stearato Trilead

Role as a Stabilizer in Polymer Systems, Particularly Polyvinyl Chloride (PVC)

Dioxobis(stearato)trilead, also known as tribasic lead stearate (B1226849), is a significant heat stabilizer used in the processing of polyvinyl chloride (PVC). specialchem.comcomplianceandrisks.comservice.gov.uk Lead-based stabilizers, including this compound, have a long history of use in the PVC industry due to their cost-effectiveness and excellent stabilizing properties, particularly for products requiring a long service life and enduring extended processing times at high temperatures. novistagroup.comseepvcforum.com These stabilizers are crucial for preventing the thermal degradation of PVC, which can occur at the high temperatures required for processing. wsdchemical.com The inclusion of lead stabilizers in PVC formulations imparts several desirable characteristics to the final products. novistagroup.comseepvcforum.com

Stabilization Mechanisms in PVC Processing and Formulation

The thermal degradation of PVC begins at temperatures between 120-130°C with the release of hydrogen chloride (HCl). wsdchemical.com If this process is not inhibited, it can lead to severe degradation of the polymer. wsdchemical.com this compound acts as a heat stabilizer by neutralizing the released HCl. researchgate.net Research has shown that in the presence of lead stearate, the rate of HCl elimination is halved compared to unstabilized PVC. researchgate.net The stabilization process involves the reaction of the lead stearate with HCl, a reaction that proceeds to completion during degradation. researchgate.net

Furthermore, the stabilization mechanism is also associated with a reversible bonding of the stearate group to the polymer chain. researchgate.net This interaction helps to prevent further degradation of the PVC matrix. researchgate.net In some formulations, this compound is used in conjunction with other stabilizers, such as tribasic lead sulfate, to achieve a synergistic stabilizing effect. made-in-china.comgoogleapis.com The combination of these stabilizers provides both heat stability and lubrication during processing. made-in-china.com

Application in Granular Stabilizing Compositions for Vinyl Chloride Resins

This compound is utilized in granular stabilizing compositions for processing vinyl chloride resins. chemicalbook.comusbio.net These granular forms offer advantages in handling and dispersion within the PVC matrix. The use of this compound in these compositions is primarily for rigid PVC applications. complianceandrisks.com It serves as both a stabilizer and a lubricant during the extrusion and calendering of PVC products, which improves the flow properties of the material and reduces friction.

In the production of rigid PVC articles like pipes (B44673), profiles, and flooring, this compound contributes to their long-term durability and resistance to degradation. It is often part of a stabilizer package that may include other lead compounds and lubricants to optimize the processing and performance of the final product. googleapis.com

Influence on PVC Compound Performance Characteristics

The incorporation of this compound and other lead-based stabilizers significantly influences the performance of PVC compounds. novistagroup.comseepvcforum.com These stabilizers are known to provide a wide processing range and a good cost-to-performance ratio. novistagroup.comseepvcforum.com

PVC compounds stabilized with lead compounds, including this compound, exhibit excellent heat and light stability. novistagroup.comseepvcforum.com This enhanced stability is crucial for products that are exposed to elevated temperatures during their service life or are used in outdoor applications where they are subjected to sunlight. tradeindia.com The stabilizer helps to prevent discoloration and the degradation of the polymer's physical properties upon exposure to heat and UV radiation. service.gov.uk Dibasic lead phosphite, often used in conjunction with other lead stabilizers, is particularly noted for providing high weathering resistance. goldstab.com

A key advantage of using lead stabilizers in PVC is the excellent electrical properties they impart to the final product. novistagroup.comseepvcforum.com This makes lead-stabilized PVC a preferred material for wire and cable insulation. tradeindia.com The low water absorption of these compounds also contributes to their superior electrical insulating properties. novistagroup.comseepvcforum.com While dibasic lead phthalate (B1215562) is often favored for its exceptional electrical insulating properties in cable applications, other lead stearates also offer good electrical performance.

The addition of lead stabilizers results in PVC composites with excellent short- and long-term mechanical properties. novistagroup.comseepvcforum.com The choice and concentration of fillers and stabilizers can significantly affect these properties. Research on PVC composites with mineral fillers has shown that the interaction between the polymer matrix, filler, and stabilizer plays a crucial role in the final mechanical performance. The incorporation of fillers can lead to an increase in the composite's strength and stiffness. scispace.comnih.gov However, the effect can vary depending on the filler content, with small additions sometimes having an abnormal effect on the structural behavior. scispace.com

The table below summarizes the influence of this compound on various PVC properties.

| Property | Influence of this compound |

| Heat Stability | Excellent, reduces HCl elimination rate. seepvcforum.comresearchgate.net |

| Light Stability | Good, especially when used with other lead stabilizers. novistagroup.comtradeindia.com |

| Electrical Properties | Excellent, leading to good insulation characteristics. novistagroup.comseepvcforum.com |

| Mechanical Properties | Excellent short- and long-term properties. novistagroup.comseepvcforum.com |

| Processing | Acts as a lubricant, providing a wide processing range. novistagroup.com |

Processing Range and Cost-Performance Ratios in Polymer Manufacturing

This compound is utilized in polymer manufacturing, particularly for PVC, due to its role as a heat stabilizer. industrialchemicals.gov.auservice.gov.uk It is described as a white powder that decomposes at 290°C without a reported melting point. industrialchemicals.gov.au This high decomposition temperature indicates its suitability for high-temperature processing methods common in the polymer industry. The typical concentration of this compound as a heat stabilizer in both soft and rigid PVC is around 2%. industrialchemicals.gov.au The use of lead-based stabilizers like this compound has been historically driven by their cost-effectiveness and performance in enhancing the durability of PVC products. While specific cost-performance ratios are not detailed in the provided search results, the widespread use in high-volume applications like cables and PVC processing points to a favorable balance for manufacturers. industrialchemicals.gov.auwur.nl

Utilization in Long-Life PVC Products (e.g., Window Profiles, Pipes)

This compound is a key additive in the production of long-life PVC products, such as window profiles and pipes. industrialchemicals.gov.aubasel.int Its primary function is as a heat stabilizer, which is essential during the extrusion process of these products to prevent thermal degradation of the PVC. industrialchemicals.gov.aubasel.int The incorporation of this stabilizer enhances the durability and longevity of the final products, which are often used in the building and construction industry. industrialchemicals.gov.au Recycled PVC from items like window frames and pipes often contains these lead-based stabilizers. service.gov.uk While this allows for a closed-loop recycling system, it also necessitates careful management to prevent the leaching of harmful chemicals from the reprocessed materials. service.gov.uk

Industrial Applications in Cable Manufacturing, Calendering, and Extrusion Operations

The industrial utility of this compound extends to several key manufacturing processes. It finds significant application in cable manufacturing, where it acts as a stabilizer in the PVC insulation and sheathing. wur.nl This ensures the material can withstand the heat generated during both production and use. Furthermore, it is employed in calendering operations, a process used to produce PVC sheets and films, and in various extrusion operations for creating shaped profiles. wur.nlbasel.int In these applications, this compound contributes to the processability of the PVC compound and the quality of the finished article. industrialchemicals.gov.auwur.nl

Historical and Current Applications Beyond Polymer Stabilization

Use in Textile Processing

This compound has been identified for its use in textile processing. industrialchemicals.gov.au While the specific function in this context is not extensively detailed, it is listed as a substance of very high concern (SVHC) in regulations pertaining to textiles. mercell.comtescoplc.comtescoplc.com This suggests its use is restricted, with set limit values for its presence in finished textile articles. tescoplc.com The regulations aim to protect consumers and the environment from potentially harmful substances that may be present as residues from manufacturing processes. mercell.comvdoc.pub

Role in High-Pressure Lubricants

There is evidence to suggest that dibasic lead stearate, a closely related compound, has been used internationally in high-pressure lubricants. industrialchemicals.gov.auindustrialchemicals.gov.au This application leverages the properties of lead compounds to provide lubrication under extreme pressure conditions. wur.nlindustrialchemicals.gov.au While the direct use of this compound in this capacity is not explicitly confirmed in the search results, the functional similarities between lead stearates suggest a potential application in this area. industrialchemicals.gov.auindustrialchemicals.gov.au

Function as an Additive in Dyes and Pigments

This compound has been identified for its potential use as an additive in dyes and pigments. cirs-ck.comtigerofsweden.comventec-group.comcirs-group.comleatherindia.orgchemtec.comoki.com Specifically, it can function as a photosensitizer. cirs-ck.comtigerofsweden.comcirs-group.comleatherindia.orgchemtec.comoki.com Its role extends to being an intermediate in the manufacture of dyes. cirs-ck.com The substance is also used in the formulation of printing and writing inks. oki.comadvantech.com

Inclusion in Dry Film Products

Research indicates that this compound is utilized in dry film products. cirs-ck.comtigerofsweden.comcirs-group.comleatherindia.orgchemtec.comoki.com This application is noted in various substance of very high concern (SVHC) candidate lists, which highlight its use in this area. cirs-ck.comtigerofsweden.comcirs-group.comleatherindia.orgchemtec.com

Application as a Process Chemical in Electronic Circuit Board Production

This compound serves as a process chemical in the production of electronic circuit boards. cirs-ck.comtigerofsweden.comcirs-group.comleatherindia.orgchemtec.comoki.comventec-group.com Its use is documented in the context of substances of very high concern, indicating its relevance in this industrial process. cirs-ck.comtigerofsweden.comcirs-group.comleatherindia.orgchemtec.com

Intermediate in the Manufacture of Chemical Substances

This compound acts as an intermediate in the manufacturing of other chemical substances. cirs-ck.comusbio.net It is considered an important raw material and intermediate in various chemical syntheses. lookchem.com

Research and Development Applications as a Chemical Reagent

This compound is employed as a chemical reagent in research and development applications. cirs-ck.comcirs-group.comleatherindia.orgdanfoss.compops.int Its use in laboratory settings for research purposes is a recognized application. cirs-group.com

Environmental Fate and Transport Research of Dioxobis Stearato Trilead

Mechanisms and Kinetics of Environmental Release

The release of dioxobis(stearato)trilead into the environment can occur at various stages of the lifecycle of PVC products, from manufacturing to service life and disposal. The primary mechanisms involve migration from the polymer matrix into surrounding media, particularly aqueous environments, and releases from industrial facilities.

Migration Kinetics of Lead-Based Stabilizers from PVC into Aqueous Media

Lead stabilizers, including compounds chemically similar to this compound, can leach from PVC products into water. The rate of this migration is influenced by several environmental factors. Studies have shown that the release of lead from PVC pipes (B44673) is affected by water pH, temperature, and the presence of disinfectants. nih.gov Specifically, the rate of lead release tends to increase with decreasing pH and increasing temperature. nih.gov

Research has indicated that PVC pipelines with lead stabilizers can leach significant amounts of lead into the water over time. For instance, one study reported that PVC pipes could leach approximately 1000 µg/L of lead into water with a pH of 5 within 48 hours. researchgate.net The migration process is often governed by diffusion, and the diffusion coefficients for lead stearate (B1226849) in PVC have been estimated to be in the range of 6 x 10⁻¹⁷ to 4 x 10⁻²³ m²/s. researchgate.net

| Parameter | Effect on Lead Migration from PVC | Source |

|---|---|---|

| Low pH (Acidic Conditions) | Increased Migration | nih.govresearchgate.net |

| High Temperature | Increased Migration | nih.gov |

| Presence of Monochloramine | Faster release compared to free chlorine | nih.gov |

| Exposure to UV Radiation | Promotes Migration | nih.gov |

Release Pathways from Industrial Manufacturing and Formulation

The manufacturing and formulation of lead-based stabilizers and their incorporation into PVC are potential sources of environmental release. The traditional production process for lead stearate, a related compound, involves a reaction that generates significant amounts of brine waste and potential for dust emissions, which can be pathways for environmental contamination if not properly managed. google.com Modern manufacturing methods aim to reduce these environmental releases by employing techniques that are more contained and generate less waste. google.com Industrial facilities that handle lead stearate are often subject to environmental regulations requiring the monitoring and control of lead emissions. industrialchemicals.gov.au

Potential industrial release pathways for this compound include:

Wastewater discharge: Effluents from the manufacturing process may contain dissolved or suspended lead compounds. google.com

Air emissions: Dust generated during the handling and processing of the powdered form of the stabilizer can be released into the atmosphere. google.com

Solid waste disposal: Sludge and other solid residues from production and wastewater treatment need to be disposed of in a manner that prevents lead from leaching into the environment.

Environmental Release During Article Service Life (e.g., Construction Materials, Furniture)

During their service life, PVC articles such as pipes, flooring, and window profiles can release lead stabilizers into the environment. This release can be a result of weathering, abrasion, and degradation of the PVC matrix over time. For example, PVC pipes used for drinking water distribution can leach lead into the water supply. nih.gov Similarly, PVC flooring and other construction materials can release lead-containing dust particles into the indoor and outdoor environment through wear and tear. The rate of release is generally low but can be influenced by environmental conditions such as heat and sunlight, which can accelerate the degradation of the PVC. chembroad.com

Biodegradation Studies and Predictive Modeling

The persistence of this compound in the environment is largely determined by its susceptibility to biodegradation. Due to the limited data available for this specific compound, information from related substances and predictive models is often used to estimate its environmental fate.

Screening Studies on Biodegradation Rates and Characteristics

While some metal stearates, such as those of iron, cobalt, and manganese, have been investigated as pro-oxidant additives to promote the degradation of polymers, this action is related to the metal's ability to catalyze oxidation of the polymer, not the biodegradation of the stearate molecule itself. researchgate.net The primary concern with lead-based stabilizers is the persistence and toxicity of the lead ion that can be released into the environment. chemiis.com

Application of In Silico Predictive Models (e.g., CATABOL) for Environmental Degradation

In the absence of experimental data, in silico (computer-based) models can be used to predict the environmental fate of chemical substances. nih.gov Software tools like CATABOL are designed to predict the biodegradability of organic compounds based on their chemical structure. While specific predictions for this compound using CATABOL are not publicly documented, the general principles of these models can be applied.

Environmental Speciation and Transport of Lead Ions from this compound

The environmental fate of this compound is intrinsically linked to the behavior of its constituent lead ions (Pb²⁺) upon their release into various environmental compartments. This compound itself is a metallic soap and is sparingly soluble in water. However, under environmental conditions, it can dissociate, releasing lead(2+) ions and stearate anions. The subsequent speciation and transport of these lead ions are governed by a complex interplay of physical and chemical factors within the receiving environment, such as pH, the presence of organic matter, and the availability of other anions.

Once released into aquatic systems, lead(2+) ions can undergo various transformations. In water, the speciation of lead is highly dependent on pH and the presence of dissolved organic carbon (DOC) and other ligands. Lead ions can form complexes with natural organic matter, such as humic and fulvic acids, which can either enhance or reduce their mobility and bioavailability. At higher pH values, lead is more likely to precipitate as lead carbonates, hydroxides, or phosphates, reducing its concentration in the water column and leading to its accumulation in sediments.

In soil environments, the transport of lead ions released from this compound is generally limited. Lead is known to be relatively immobile in soils, particularly those with a significant content of clay minerals, organic matter, and iron or manganese oxides. These soil components have a high affinity for lead ions, binding them through processes of adsorption, ion exchange, and surface complexation. This strong binding reduces the leaching of lead into groundwater. However, the mobility of lead can increase in acidic soils where it is more soluble and less strongly adsorbed. The formation of soluble organic-lead complexes can also facilitate its transport through the soil profile.

Studies on lead speciation in contaminated soils have shown that lead can exist in various fractions, including exchangeable, carbonate-bound, iron-manganese oxide-bound, organic matter-bound, and residual fractions. The distribution among these fractions determines the potential mobility and bioavailability of the lead. The exchangeable fraction is considered the most mobile and bioavailable, while the residual fraction is the least. Research indicates that a significant portion of lead in contaminated soils is often associated with the less mobile fractions, such as iron-manganese oxides and organic matter.

The following table summarizes the typical geochemical phases of lead in soil and their general mobility characteristics:

| Geochemical Fraction | Binding Mechanism | Relative Mobility |

| Exchangeable | Electrostatic attraction to clay and organic matter surfaces | High |

| Carbonate Bound | Co-precipitation with carbonate minerals | Medium (sensitive to pH changes) |

| Fe/Mn Oxide Bound | Adsorption and co-precipitation with iron and manganese oxides | Low |

| Organic Bound | Complexation with organic matter | Low to Medium |

| Residual | Incorporated into the crystal lattice of minerals | Very Low |

Assessment under Persistence, Bioaccumulation, and Toxicity (PBT/vPvB) Frameworks

This compound has been identified as a substance of very high concern (SVHC) under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation due to its classification as toxic for reproduction. Furthermore, its environmental properties align with the criteria for a Persistent, Bioaccumulative, and Toxic (PBT) substance. The assessment under the PBT/vPvB (very Persistent and very Bioaccumulative) framework considers the intrinsic properties of the substance in relation to its environmental persistence, its potential to accumulate in living organisms, and its toxicity.

Evaluation of Persistence Criteria

A substance is considered persistent if it resists degradation in the environment, leading to its long-term presence. The persistence of this compound is evaluated based on its degradation half-life in various environmental compartments.

The table below outlines the persistence criteria under the REACH regulation:

| Criterion | Persistent (P) | Very Persistent (vP) |

| Half-life in marine water | > 60 days | > 60 days |

| Half-life in freshwater or estuarine water | > 40 days | > 60 days |

| Half-life in marine sediment | > 180 days | > 180 days |

| Half-life in freshwater or estuarine sediment | > 120 days | > 180 days |

| Half-life in soil | > 120 days | > 180 days |

Given that lead itself is an element and does not degrade, and the stearate component is not readily biodegradable, this compound is expected to meet the criteria for being persistent.

Analysis of Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food, sediment). The primary concern for the bioaccumulation potential of this compound is related to the lead ions that are released into the environment. Lead is a known bioaccumulative element.

The bioconcentration factor (BCF) is a key metric used to assess bioaccumulation potential in aquatic organisms. It is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. A high BCF value indicates a high potential for bioaccumulation.

While a specific BCF study for this compound is not available, extensive data exists for lead. The BCF for lead can vary significantly depending on the organism, water chemistry, and the form of lead. Regulatory frameworks often use threshold BCF values to classify a substance as bioaccumulative (B) or very bioaccumulative (vB). Under REACH, a substance is considered bioaccumulative if the BCF in aquatic species is greater than 2,000 L/kg, and very bioaccumulative if the BCF is greater than 5,000 L/kg. wikipedia.org

The following table provides examples of reported Bioconcentration Factors for lead in different aquatic organisms:

| Organism | Bioconcentration Factor (BCF) Range (L/kg) | Reference |

| Fish (various species) | 5.1 - 300 | ca.gov |

| Blood Clam (Anadara indica) | 0.13 - 0.26 | ui.ac.id |

| Water Lettuce (Pistia stratiotes) | Variable depending on exposure | researchgate.net |

It is important to note that lead can also biomagnify in terrestrial and aquatic food chains, meaning its concentration can increase at higher trophic levels. This further underscores the bioaccumulative nature of the lead component of this compound.

Regulatory and Policy Research Concerning Dioxobis Stearato Trilead

Integration within REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Legislation

Under the European Union's REACH Regulation (EC) No 1907/2006, Dioxobis(stearato)trilead has been subject to rigorous evaluation due to its hazardous properties. rtx.com

This compound was formally identified as a Substance of Very High Concern (SVHC) and included in the Candidate List for Authorisation on December 19, 2012. evco.it The primary reason for its inclusion was its classification as toxic for reproduction (Article 57c). evco.it Following its inclusion on the Candidate List, the European Chemicals Agency (ECHA) recommended this compound for inclusion in the Authorisation List (Annex XIV) as part of its 9th recommendation. ila-reach.org

Substances on the Authorisation List are prohibited from being placed on the market or used after a specified "sunset date," unless an authorisation is granted for a specific use. aem.org This process is designed to ensure that risks from SVHCs are properly controlled and that they are progressively replaced by suitable alternative substances or technologies. acquiscompliance.com

Historically, the primary application of this compound in the European Union was as a heat stabilizer in polyvinyl chloride (PVC) processing. ila-reach.orgindustrialchemicals.gov.au No other significant uses were identified in its REACH registration dossier. ila-reach.org The registered tonnage band for the substance was indicated as being between 1,000 and 10,000 tonnes per year. However, this figure has been contested by industry representatives who note that actual use volumes within the EU are significantly lower, reported at 0-10 tonnes annually in recent years. ila-reach.orgindustrialchemicals.gov.au

The stabiliser sector voluntarily committed to replacing lead-based stabilisers in all formulations sold on the EU market by the end of 2015. ila-reach.org This commitment, coupled with a subsequent REACH restriction on lead compounds in PVC articles, has led to a cessation of its primary historical use within the EU. ila-reach.org Consequently, the only remaining recognized EU use is in formulations intended solely for export. ila-reach.org In response to its potential inclusion in the Authorisation List, a number of registrants have deactivated their registrations to signal a halt in manufacturing or importation. ila-reach.org

Table 1: Regulatory and Use Profile of this compound under REACH

| Parameter | Details | Reference |

| SVHC Inclusion Date | December 19, 2012 | evco.it |

| Reason for Inclusion | Toxic for reproduction (Article 57c) | evco.it |

| Authorisation Status | Recommended for inclusion in Annex XIV (9th Recommendation) | ila-reach.org |

| Primary Historical Use | Heat stabilizer for PVC | ila-reach.orgindustrialchemicals.gov.au |

| Current EU Use | Formulation for export-only | ila-reach.org |

| Registered Tonnage Band | 1,000 - 10,000 tonnes per year | ila-reach.org |

| Reported EU Use Volume | 0 - 10 tonnes annually | industrialchemicals.gov.au |

The process of including lead compounds like this compound in the REACH Authorisation List involves public consultation. ila-reach.orgglobalnorm.de During the consultation for ECHA's 9th draft recommendation for Annex XIV, the Pb REACH Consortium, representing lead substance registrants, submitted comments. ila-reach.org They questioned the effectiveness of including this compound in Annex XIV, citing the successful voluntary phase-out of its use as a PVC stabilizer in the EU and the impending REACH restriction on lead compounds in PVC. ila-reach.org

More broadly, ECHA has conducted public consultations on proposals to include lead itself on the Authorisation List, reflecting a wider regulatory focus on managing the risks of lead exposure. globalnorm.deglobalnorm.de These consultations allow stakeholders to provide evidence and opinions, which inform the final decisions made by the European Commission regarding the regulation of these substances. acquiscompliance.comglobalnorm.de

Compliance with Product-Specific Chemical Regulations (e.g., RoHS)

This compound, as a lead-based compound, is subject to stringent product-specific chemical regulations globally, most notably the Restriction of Hazardous Substances (RoHS) Directive originating from the European Union. The primary aim of the RoHS directive is to limit the use of specific hazardous materials in electrical and electronic equipment (EEE) to mitigate environmental and health risks associated with e-waste. Lead (Pb) is one of the ten substances restricted by RoHS, with a maximum permitted concentration of 0.1% by weight in any single homogeneous material. This restriction directly impacts the use of this compound as a heat stabilizer in PVC components of electronics, such as cables, where its concentration would likely exceed this limit.

Compliance with RoHS is mandatory for EEE products sold in the EU market. The directive's scope has expanded over time, and similar regulations have been adopted in numerous other regions and countries, including China, Japan, South Korea, and the state of California, creating a near-global standard for the electronics industry. Consequently, manufacturers of electronic components and final products must ensure their supply chains are free from restricted substances above the legal thresholds, effectively curtailing the use of lead stabilizers like this compound in these applications.

Table 1: Overview of RoHS Directive and its Relevance to this compound

| Regulation Feature | Details | Implication for this compound |

| Directive Name | Restriction of Hazardous Substances (RoHS) | As a lead compound, it is a restricted substance. |

| Jurisdiction | European Union (widely adopted globally) | Compliance is required for market access in the EU and many other regions. |

| Restricted Substance | Lead (Pb) and its compounds | This compound is directly covered by this restriction. |

| Maximum Concentration | 0.1% (1000 ppm) by weight in homogeneous materials. | Prohibits its use as a primary PVC stabilizer in most EEE applications. |

| Scope | Electrical and Electronic Equipment (EEE), including cables and components. | Use in PVC insulation for wires and cables is effectively banned. |

Industry Voluntary Initiatives and Phase-Out Programs for Lead Stabilizers

In addition to regulatory pressures, the global chemical and plastics industries have undertaken significant voluntary initiatives to phase out lead-based stabilizers, including this compound. These programs have often been more proactive and faster-acting than legislative mandates. A prominent example is the European PVC industry's commitment, which began under the "Vinyl 2010" program and continued with "VinylPlus".

Driven by organizations like the European Stabiliser Producers Association (ESPA), the European PVC industry voluntarily committed to the complete replacement of lead-based stabilizers in all EU member states. This ambitious goal was successfully achieved by the end of 2015. The program saw a systematic substitution of lead stabilizers with alternatives, primarily calcium-based systems, such as calcium-zinc and calcium-organic stabilizers. The success of this European initiative has served as a model for other regions. For instance, the Australian PVC industry also completed a phase-out of lead stabilizers through its Product Stewardship Program. Similar movements have been encouraged in other parts of the world, including China, where the China Plastics Piping Association has promoted the elimination of lead. These voluntary actions demonstrate a collective industry acknowledgment of the health and environmental concerns associated with lead and a commitment to sustainable practices.

Table 2: Major Voluntary Industry Initiatives for Lead Stabilizer Phase-Out

| Initiative/Program | Leading Organization(s) | Region | Key Goals & Outcomes |

| Vinyl 2010 | European PVC Industry (ECVM, ESPA, etc.) | European Union | Initial commitment to reduce and phase out lead stabilizers; achieved a 50% reduction in the EU-15 two years ahead of the 2010 target. |

| VinylPlus | European PVC Industry | European Union | Successor to Vinyl 2010; committed to and achieved the complete replacement of lead-based stabilizers across the EU-28 by the end of 2015. |

| PVC Product Stewardship Program | Vinyl Council of Australia | Australia | Successfully phased out cadmium and lead-based stabilizers from signatories' supply chains. |

| Industry Policy | China Plastics Piping Association (CPPA) | China | Encouraged companies to eliminate the use of lead stabilizers by 2015, mirroring the European commitment. |

Research on Chemical Management Standards and Green Procurement Policies

Beyond specific regulations and industry-wide phase-outs, the use of this compound is increasingly restricted by corporate chemical management standards and green procurement policies. Many multinational corporations have established guidelines that prohibit or restrict the use of certain hazardous substances in the products they purchase from their suppliers. These policies are designed to minimize environmental impact, ensure product safety, and align with a corporate vision of sustainability.

Research into these procurement standards shows that lead compounds, including lead stearates like this compound, are frequently listed as controlled, restricted, or banned substances. Companies in sectors ranging from electronics to imaging equipment, such as Fuji Electric, Ricoh, and Yaskawa, maintain lists of controlled chemicals that suppliers must adhere to. Suppliers are often required to provide certificates of non-inclusion or detailed reports on the chemical composition of their materials. This supply chain pressure creates a powerful market-based mechanism for phasing out hazardous substances, complementing formal regulations. These green procurement policies effectively prevent substances like this compound from entering the manufacturing processes of companies committed to high environmental standards.

Table 3: Examples of Green Procurement Policies Affecting this compound

| Company/Organization | Policy/Guideline Name | Status of Lead Stearate (B1226849) / this compound |

| Ricoh Imaging Company, Ltd. | Green Procurement Guideline | Listed as a controlled substance ("Lead stearate"). |

| Fuji Electric Co., Ltd. | Green Procurement Guideline | Listed as a controlled substance ("Lead stearate"). |

| Yaskawa Group | Controlled Chemical Substances List | Listed as a prohibited substance ("Lead stearate"). |

| Nitto Kohki | Green Procurement Standard | Listed as a controlled substance ("Lead stearate"). |

| Various Electronics Companies | IPC-1752B Standard | Listed as a declarable substance ("this compound") with a threshold of 0.1%. |

Advanced Research Methodologies and Assessment Frameworks for Dioxobis Stearato Trilead

Application of Integrated Testing Strategies (ITS) for Chemical Assessment

Integrated Testing Strategies (ITS) represent a modern approach to chemical assessment, combining data from multiple sources to make informed decisions. nih.gov These strategies are designed to be more efficient and reduce reliance on animal testing by integrating in vitro and in silico methods. rivm.nlresearchgate.net The goal of ITS is to strategically combine results from various methods to achieve a sufficient level of certainty about the effects of a chemical substance. rivm.nlresearchgate.net

In silico, or mathematical, methods are computational tools used to predict the properties and effects of chemicals. rivm.nlresearchgate.net These include Quantitative Structure-Activity Relationship (QSAR) models, which correlate a substance's chemical structure with its biological activity. For Dioxobis(stearato)trilead, a CATABOL prediction, which is a type of in silico model, was used to assess its biodegradability. rivm.nlresearchgate.net Although the prediction was outside the model's structural domain, it suggested that the substance should degrade rapidly. rivm.nlresearchgate.net In silico toxicology protocols are increasingly being used to create a weight-of-evidence for regulatory submissions. nih.gov

Methodological Approaches in Environmental Degradation Assessment

A screening study on the biodegradability of this compound showed a biodegradation of 73% after 28 days and 87% in 35 days. rivm.nlresearchgate.net However, it did not meet the 10-day window criterion to be classified as readily biodegradable. rivm.nlresearchgate.net In the environment, it is expected that lead soaps like this compound will dissociate into their corresponding acids (in this case, stearic acid) and ionic lead. industrialchemicals.gov.au The environmental concern for this group of chemicals is primarily linked to the potential release of bioavailable ionic lead, which is known to be very toxic to aquatic organisms. industrialchemicals.gov.au

Biodegradation Screening Data for this compound

| Time Period | Biodegradation Percentage | Readily Biodegradable Criterion |

| 28 days | 73% | Not Met |

| 35 days | 87% | Not Met |

Data from a screening study as reported in a RIVM report. rivm.nlresearchgate.net

Socio-Economic Analysis (SEA) in Regulatory Impact Assessment

Socio-Economic Analysis (SEA) is a tool used within regulatory frameworks like REACH to balance the risks of a substance against the economic and social consequences of its potential restriction or authorization. bmuv.de This analysis compares the costs and benefits of a substance's use to society, human health, and the environment. bmuv.dewca-environment.com

This compound has been subject to socio-economic considerations under REACH. bmuv.de It has been used in applications such as window profiles and pipes (B44673). bmuv.de An SEA for a substance like this compound would involve an analysis of alternatives, considering the technical and economic feasibility of substitute substances or technologies. wca-environment.com The process aims to answer whether society is better or worse off by allowing a specific use of the chemical. wca-environment.com The ultimate goal is to support decision-making on the authorization or restriction of substances of very high concern. nih.gov

Data-Driven Approaches and Predictive Modeling in Chemical Assessment

Data-driven approaches and predictive modeling are increasingly important in chemical assessment. These methods utilize existing data to build models that can predict the properties and potential hazards of chemicals, thereby filling data gaps and prioritizing substances for further testing. nih.govresearchgate.net

For this compound, predictive modeling has been applied in its environmental assessment. As mentioned earlier, a CATABOL prediction suggested rapid degradation. rivm.nlresearchgate.net Furthermore, QSAR models, which are a form of predictive modeling, are used in the screening for persistent, bioaccumulative, and toxic (PBT) properties. umweltbundesamt.de this compound has been included in lists of substances undergoing PBT assessment using such methods. umweltbundesamt.deumweltbundesamt.de These data-driven approaches are essential for efficiently managing the large number of chemicals in commerce and focusing resources on those that may pose the greatest risk. researchgate.net

Predictive Modeling in the Assessment of this compound

| Model Type | Endpoint Assessed | Prediction/Outcome |

| CATABOL | Biodegradation | Should degrade rapidly (though out of structural domain) rivm.nlresearchgate.net |

| QSAR | PBT Screening | Included in PBT/vPvB assessment lists umweltbundesamt.deumweltbundesamt.de |

Design of Research Studies and Data Collection for Chemical Assessment

The design of research studies and the collection of robust data are foundational to any chemical assessment. Under regulations like REACH, there is a requirement to generate a solid database for substances, including information on their uses, volumes, and inherent hazards. bmuv.de For substances of very high concern (SVHC), like this compound, this data is crucial for the authorization process. complianceandrisks.comsgsgroup.fr

The process involves a tiered approach to assessment, which can range from high-throughput screening to in-depth evaluations for specific concerns. industrialchemicals.gov.au Data collection can involve literature reviews, use of existing databases, and generation of new data through targeted studies. umweltbundesamt.de For this compound, information from registration dossiers submitted to agencies like the European Chemicals Agency (ECHA) forms a key part of the data collection process. ila-reach.orghabitablefuture.org These dossiers contain hazard information provided by manufacturers and importers. habitablefuture.org The goal is to gather sufficient information to conduct a thorough risk assessment and inform regulatory decision-making. anses.fr

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Dioxobis(stearato)trilead in polymer matrices like PVC?

- Methodology : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect lead (Pb) content, as the compound decomposes into Pb²⁺ ions under acidic digestion. Complement with Fourier-transform infrared spectroscopy (FTIR) to identify stearate functional groups (C-O and C=O bonds at 1540 cm⁻¹ and 1710 cm⁻¹, respectively) . For speciation analysis, pair high-performance liquid chromatography (HPLC) with ICP-MS to distinguish this compound from other lead stearates .

Q. How should researchers mitigate occupational exposure risks when handling this compound in laboratory settings?

- Protocols : Follow EU REACH guidelines for reproductive toxicants (Category 1A):

- Use glove boxes or fume hoods with HEPA filters to prevent aerosolization.

- Implement strict personal protective equipment (PPE) protocols (e.g., Tyvek suits, nitrile gloves).

- Monitor airborne lead levels weekly using atomic absorption spectroscopy (AAS) .

Q. What are the primary challenges in isolating this compound from mixed lead-stearate reaction masses?

- Separation Techniques : Employ solvent extraction with toluene or hexane to separate non-polar stearate complexes. Use X-ray diffraction (XRD) to confirm crystalline structure (e.g., d-spacing at 4.2 Å for Pb-O bonds) and differentiate it from co-occurring compounds like lead distearate .

Advanced Research Questions

Q. How do mechanistic studies explain the reproductive toxicity of this compound at the molecular level?

- Experimental Design :

- Use in vitro models (e.g., human placental cell lines) to assess Pb²⁺ ion release via fluorescence probes (e.g., Leadmium Green).

- Conduct gene expression profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress response genes like SOD1 or GPX4).

- Validate findings with in vivo zebrafish assays, measuring teratogenicity rates at concentrations ≥10 ppm .

Q. What experimental approaches resolve contradictions in environmental persistence data for this compound?

- Data Reconciliation :

- Perform accelerated aging tests (e.g., 70°C/75% RH for 28 days) to simulate degradation in PVC. Quantify Pb leaching using EPA Method 1311 (TCLP).

- Compare results across soil types (e.g., sandy vs. clay) to account for matrix effects, utilizing isotopic labeling (²⁰⁸Pb) for precise tracking .

Q. How can researchers model the interaction between this compound and PVC stabilizers during thermal processing?

- Methodology :

- Use differential scanning calorimetry (DSC) to measure melting points and decomposition kinetics (activation energy via Kissinger analysis).

- Pair with molecular dynamics simulations (e.g., AMBER force fields) to predict binding affinities with co-stabilizers like triisotridecyl phosphite .

Regulatory and Compliance Considerations

Q. What criteria justify the EU’s classification of this compound as a Substance of Very High Concern (SVHC)?

- Key Evidence : The compound meets REACH Article 57(c) criteria due to robust in vivo data showing reduced fertility rates (≥50% decrease in rodent litter sizes at 25 mg/kg/day) and placental Pb accumulation . Current exemptions for recycled PVC hinge on technological limitations in Pb removal (<0.1% threshold) .

Q. How should academic labs document compliance with REACH restrictions when publishing studies involving this compound?

- Documentation Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.